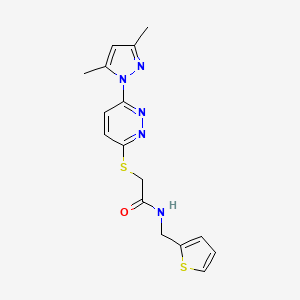

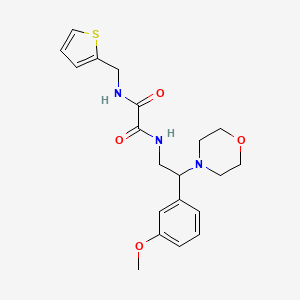

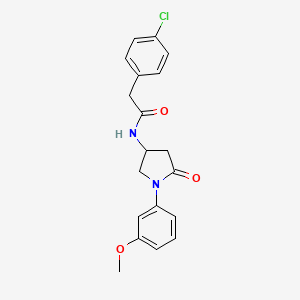

![molecular formula C9H20Cl2N2 B2974015 N,N-Dimethyl-4-azaspiro[2.5]octan-7-amine dihydrochloride CAS No. 2230803-33-3](/img/structure/B2974015.png)

N,N-Dimethyl-4-azaspiro[2.5]octan-7-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Diversity-Oriented Synthesis of Azaspirocycles

Research has shown that azaspirocycles, such as N,N-Dimethyl-4-azaspiro[2.5]octan-7-amine dihydrochloride, can be synthesized through multicomponent condensation. This process provides rapid access to omega-unsaturated dicyclopropylmethylamines, which are then converted into various heterocyclic azaspirocycles. These compounds, including functionalized pyrrolidines, piperidines, and azepines, are significant for chemistry-driven drug discovery due to their structural diversity and relevance to pharmacologically active molecules (Wipf, Stephenson, & Walczak, 2004).

Synthesis of 4′-Alkyl-8-Azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones

Another study explored the synthesis of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] derivatives. These compounds were reacted with primary aliphatic amines to form corresponding amino alcohols, which were then converted into N-chloroacetyl derivatives. This pathway demonstrates the versatility of azaspirocycles in creating complex heterocyclic structures, showcasing their potential in the development of new chemical entities (Mandzhulo et al., 2016).

Antiarthritic and Immunosuppressive Activity of Azaspiranes

Azaspiranes, including those based on azaspirocyclic structures, have been investigated for their antiarthritic and suppressor cell-inducing activity. Structure-activity relationship studies have identified silicon and carbon analogues of these compounds that retain both antiarthritic and immunosuppressive activities. These findings underscore the potential therapeutic applications of azaspirocycles in treating autoimmune diseases and preventing rejection in tissue transplantation (Badger et al., 1990).

Removal Efficiency of Water-Soluble Carcinogenic Dyes

A study on the removal efficiency of water-soluble carcinogenic direct azo dyes and aromatic amines by a calix[4]arene-based polymer highlighted the application of azaspirocycles in environmental science. This research found that certain compounds demonstrated significant sorption capacity for azo dyes, indicating their utility in water purification and environmental cleanup efforts (Akceylan, Bahadir, & Yılmaz, 2009).

Safety and Hazards

The safety information available indicates that “N,N-Dimethyl-4-azaspiro[2.5]octan-7-amine dihydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

N,N-dimethyl-4-azaspiro[2.5]octan-7-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-11(2)8-3-6-10-9(7-8)4-5-9;;/h8,10H,3-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYXNVYMENFUAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCNC2(C1)CC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

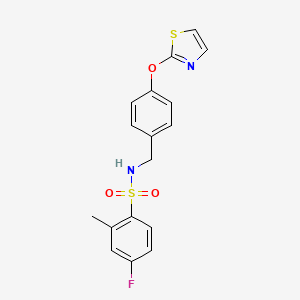

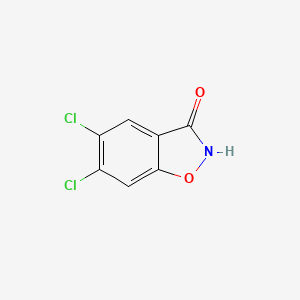

![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2973938.png)

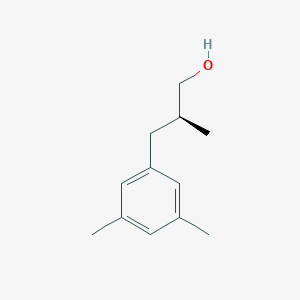

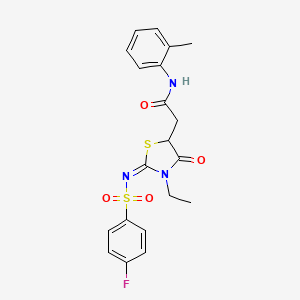

![2-(4,7-Dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2973940.png)

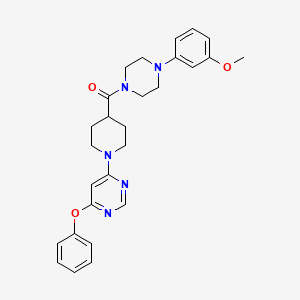

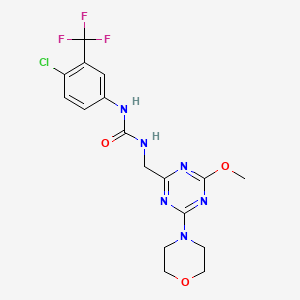

![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2973943.png)

![5-(acetylamino)-2-[(acetyloxy)methyl]-6-(tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate (non-prefer](/img/structure/B2973944.png)

![1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2973952.png)